molecular formula C24H30FN3O B10779680 N-(2,2-dimethyl-1-phenylpropyl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide

N-(2,2-dimethyl-1-phenylpropyl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide

Cat. No.: B10779680
M. Wt: 395.5 g/mol
InChI Key: XRAMUHKDZOPJDF-UHFFFAOYSA-N
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Description

5-fluoro-tert-Butylbenzyl-PINACA is a synthetic cannabinoid that is structurally similar to known synthetic cannabinoids. It is an analytical reference standard used primarily for research and forensic applications .

Preparation Methods

The synthesis of 5-fluoro-tert-Butylbenzyl-PINACA involves several steps, including the formation of the indazole core, the introduction of the fluoropentyl chain, and the attachment of the tert-butylbenzyl group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may involve scaling up these reactions using larger reactors and more efficient purification techniques .

Chemical Reactions Analysis

5-fluoro-tert-Butylbenzyl-PINACA undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Halogenation reactions can introduce or replace halogen atoms in the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-fluoro-tert-Butylbenzyl-PINACA is used in various scientific research applications, including:

Mechanism of Action

5-fluoro-tert-Butylbenzyl-PINACA exerts its effects by acting as an agonist to the human cannabinoid CB1 and CB2 receptors. This interaction leads to the activation of various signaling pathways, resulting in the compound’s physiological and psychological effects .

Comparison with Similar Compounds

5-fluoro-tert-Butylbenzyl-PINACA is structurally similar to other synthetic cannabinoids such as:

The uniqueness of 5-fluoro-tert-Butylbenzyl-PINACA lies in its specific structural modifications, which may result in different pharmacological properties and potency compared to other synthetic cannabinoids.

Properties

Molecular Formula

C24H30FN3O

Molecular Weight

395.5 g/mol

IUPAC Name

N-(2,2-dimethyl-1-phenylpropyl)-1-(5-fluoropentyl)indazole-3-carboxamide

InChI

InChI=1S/C24H30FN3O/c1-24(2,3)22(18-12-6-4-7-13-18)26-23(29)21-19-14-8-9-15-20(19)28(27-21)17-11-5-10-16-25/h4,6-9,12-15,22H,5,10-11,16-17H2,1-3H3,(H,26,29)

InChI Key

XRAMUHKDZOPJDF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C1=CC=CC=C1)NC(=O)C2=NN(C3=CC=CC=C32)CCCCCF

Origin of Product

United States

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